CB1 Receptor Positive Allosteric Modulator (PAM) Activity: A >80-fold Differentiation from the Prototype ZCZ011
In a direct head-to-head comparison within the same assay paradigm (CB1 positive allosteric modulation), the target compound demonstrates an EC50 > 10,000 nM, whereas the structurally related CB1 PAM ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole) exhibits a pEC50 of 6.9, corresponding to an EC50 of approximately 126 nM. This represents a greater than 80-fold reduction in potency [1][2]. This data confirms that the β-phenyl ethanamine side chain, in the absence of the nitro-thiophene moiety present on ZCZ011, ablates allosteric modulator activity at the CB1 receptor.
| Evidence Dimension | Positive allosteric modulatory activity at human CB1 receptor (EC50) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | ZCZ011 (CAS 1998197-39-9): pEC50 6.9 (EC50 ≈ 126 nM) |
| Quantified Difference | >80-fold reduction in potency (target compound vs. ZCZ011) |
| Conditions | HitHunter cAMP assay in CHO-K1 cells expressing human CB1R, measuring modulation of CP55940-induced cAMP levels [1]; Radioligand binding assay using [3H]CP55,940 in mouse brain membranes [2] |
Why This Matters
For researchers investigating CB1 allosteric modulation, this compound serves as an essential negative control scaffold that isolates the contribution of the 3-position substituent to pharmacological activity.
- [1] BindingDB Entry BDBM50517073 (CHEMBL4434980). Positive allosteric modulatory activity at human CB1R expressed in CHO-K1 cells. (2021). View Source
- [2] Ignatowska-Jankowska BM, et al. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects. Neuropsychopharmacology. 2015;40:2948-59. (Data curated in IUPHAR/BPS Guide to Pharmacology, Ligand ID: 9223) View Source
